6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol
Description
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group at the 6-position and a pyrazinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O/c1-7(2)8-5-10(16)15-11(14-8)9-6-12-3-4-13-9/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
LJGQAKLBQMQIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol typically involves the formation of the pyrimidine ring followed by the introduction of the isopropyl and pyrazinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in disease processes, such as prolyl-4-hydroxylase, which plays a role in fibrosis . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol include other pyrimidine derivatives with different substituents, such as:
Uniqueness
What sets 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol apart is its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of both isopropyl and pyrazinyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
